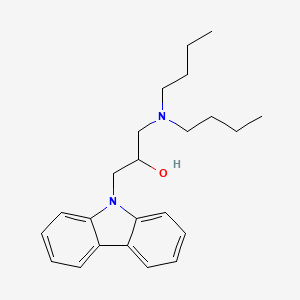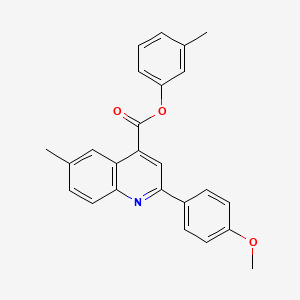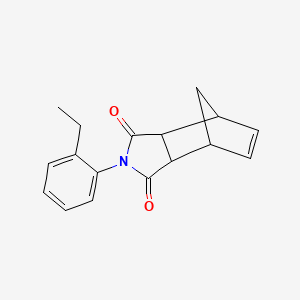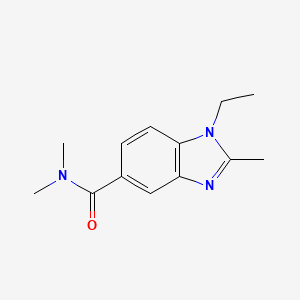![molecular formula C17H13BrN2O2S B11649145 (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11649145.png)
(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a bromine atom, and a sulfanylideneimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzyl Ether Group: This step involves the reaction of 4-hydroxy-3-bromobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether derivative.
Condensation Reaction: The benzyl ether derivative is then subjected to a condensation reaction with thiosemicarbazide under acidic conditions to form the imidazolidinone core.
Cyclization and Sulfanylidene Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidinone ring to a more reduced form.
Substitution: The bromine atom in the benzyl ether group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted benzyl ether derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved may include the inhibition of key enzymes or the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a benzyl ether group, a bromine atom, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C17H13BrN2O2S |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O2S/c18-13-8-12(9-14-16(21)20-17(23)19-14)6-7-15(13)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,23)/b14-9+ |
Clave InChI |
YXKBNVXAUMGFEZ-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)N3)Br |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11649065.png)
![5-(4-Tert-butylphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11649071.png)
![(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B11649079.png)
![2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11649088.png)

![ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B11649090.png)

![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649102.png)

![N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11649127.png)


![N-(3-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11649151.png)
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11649156.png)
